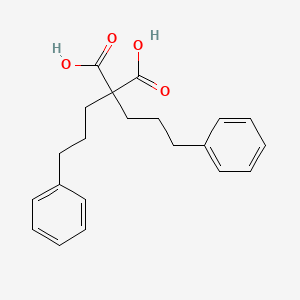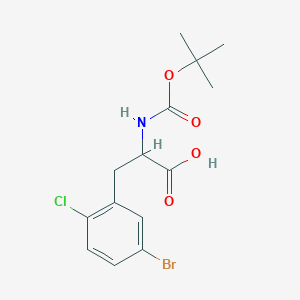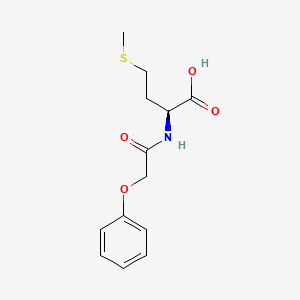![molecular formula C14H17N3O B12276262 Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- CAS No. 88751-40-0](/img/structure/B12276262.png)
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- is a chemical compound with the molecular formula C14H17N3O. It is known for its unique structure, which combines a morpholine ring with a pyrazole ring substituted with a 4-methylphenyl group.
Vorbereitungsmethoden
The synthesis of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- typically involves the reaction of 4-methylphenylhydrazine with an appropriate ketone to form the pyrazole ring. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Analyse Chemischer Reaktionen
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- can be compared with other similar compounds, such as:
4-Methylmorpholine: This compound is structurally similar but lacks the pyrazole ring.
4-Phenylmorpholine: Similar to the target compound but with a phenyl group instead of a 4-methylphenyl group.
4-(4-Methylphenyl)-1H-pyrazole: This compound contains the pyrazole ring with a 4-methylphenyl group but lacks the morpholine ring.
The uniqueness of Morpholine, 4-[4-(4-methylphenyl)-1H-pyrazol-3-yl]- lies in its combined structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
88751-40-0 |
|---|---|
Molekularformel |
C14H17N3O |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
4-[4-(4-methylphenyl)-1H-pyrazol-5-yl]morpholine |
InChI |
InChI=1S/C14H17N3O/c1-11-2-4-12(5-3-11)13-10-15-16-14(13)17-6-8-18-9-7-17/h2-5,10H,6-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
NJQKIKMWGAKXEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




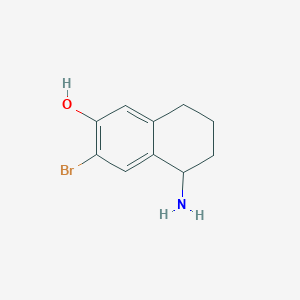
![3-Azabicyclo[3.1.0]hexane-6-carboxamide, N-[(2,3-dimethoxyphenyl)methyl]-, (1alpha,5alpha)-](/img/structure/B12276193.png)
![(4Z)-4-[(1-butylbenzo[cd]indol-1-ium-2-yl)methylidene]-2-[(E)-(1-butylbenzo[cd]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B12276201.png)

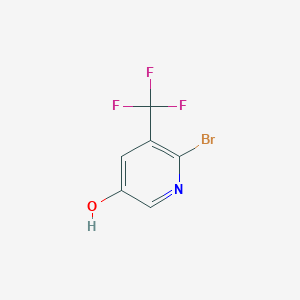
![4-(1,1-Dimethylethyl)-a-[hydroxy[2-(trifluoromethyl)phenyl]methylene]benzeneacetonitrile](/img/structure/B12276220.png)
![3-Phenyl-2-[(2-phenylmethoxyacetyl)amino]propanoic acid](/img/structure/B12276224.png)
![3-[(methylamino)methyl]-5-IsoxazolecarbonitrileHClsalt](/img/structure/B12276227.png)
